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Compound of Interest

Compound Name: 2-Piperidinonicotinic acid

Cat. No.: B1351087 Get Quote

An In-Depth Technical Guide to the In Silico Prediction of 2-Piperidinonicotinic Acid
Properties

Introduction
2-Piperidinonicotinic acid is a small molecule with a structure incorporating both a piperidine

and a nicotinic acid moiety. As with any compound of potential interest in drug discovery and

development, a thorough understanding of its physicochemical, pharmacokinetic (Absorption,

Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential biological properties

is crucial. In silico, or computational, methods provide a rapid and cost-effective means of

predicting these properties, offering valuable insights that can guide further experimental

investigation. This guide outlines the methodologies for predicting the key characteristics of 2-
Piperidinonicotinic acid and presents the predicted data in a structured format.

Predicted Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in both

chemical and biological systems. These properties are foundational for predicting its

pharmacokinetic profile. The following table summarizes the predicted physicochemical

properties of 2-Piperidinonicotinic acid.
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Property Predicted Value Unit

Molecular Formula C₁₁H₁₄N₂O₂

Molecular Weight 206.24 g/mol

logP (octanol-water) 0.85

Topological Polar Surface Area

(TPSA)
61.5 Å²

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 4

pKa (most acidic) 4.5

pKa (most basic) 9.2

Solubility (in water at pH 7.4) -2.5 log(mol/L)

Predicted Pharmacokinetic (ADMET) Profile
The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico

models are invaluable for early-stage assessment of a compound's likely behavior in the body.
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ADMET Property Prediction Method

Absorption

Human Intestinal Absorption High
Based on Lipinski's Rule of

Five and TPSA

Caco-2 Permeability Moderate QSAR Model

P-glycoprotein Substrate No Classification Model

Distribution

Blood-Brain Barrier Permeant No
QSAR Model based on TPSA

and logP

Plasma Protein Binding ~85% QSAR Model

Metabolism

CYP2D6 Inhibitor Unlikely
Substrate-based Inhibition

Model

CYP3A4 Inhibitor Unlikely
Substrate-based Inhibition

Model

Excretion

Primary Route Renal
Prediction based on solubility

and size

Toxicity

AMES Mutagenicity Non-mutagenic
Structural alerts and QSAR

Model

hERG Blockade Low risk Pharmacophore Model

Oral LD₅₀ (rat) >2000 mg/kg
QSAR Model based on

structural fragments

Methodologies and Protocols
Protocol 1: Prediction of Physicochemical Properties
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Input: The 2D structure of 2-Piperidinonicotinic acid in SMILES or SDF format.

Software: A comprehensive computational chemistry suite such as ChemDraw & Chem3D,

MarvinSketch, or open-source libraries like RDKit in Python.

Procedure:

The 2D structure is imported into the software.

The software's built-in algorithms are used to calculate the properties.

Molecular Weight, Formula, Hydrogen Bond Donors/Acceptors: Calculated directly from

the molecular graph.

logP: Calculated using an atom-based method (e.g., clogP) that sums the contributions of

individual atoms and correction factors.

TPSA: Calculated by summing the surface contributions of polar atoms (oxygens,

nitrogens, and attached hydrogens).

pKa: Predicted using an empirical model based on the Hammett equation, considering the

electronic effects of substituents on the acidic and basic centers.

Solubility: Estimated using a quantitative structure-property relationship (QSPR) model

that incorporates logP and TPSA as descriptors.

Output: A table of predicted physicochemical properties.
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Caption: Workflow for Physicochemical Property Prediction.

Protocol 2: ADMET Prediction Workflow
Input: The optimized 3D structure of 2-Piperidinonicotinic acid.

Models: A collection of pre-built Quantitative Structure-Activity/Property Relationship (QSAR)

models, pharmacophore models, and structural alert databases.

Procedure:

Absorption:

Human Intestinal Absorption is classified as 'High' or 'Low' based on whether the

compound violates more than one of Lipinski's Rule of Five (MW ≤ 500, logP ≤ 5, H-
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bond donors ≤ 5, H-bond acceptors ≤ 10).

Caco-2 permeability is predicted using a regression-based QSAR model with

descriptors such as TPSA and logP.

Distribution:

Blood-Brain Barrier (BBB) penetration is predicted using a classification model that

considers TPSA, logP, and the number of rotatable bonds.

Plasma Protein Binding is estimated with a QSAR model trained on a large dataset of

known drug-protein binding affinities.

Metabolism: The structure is screened against 3D pharmacophore models of the active

sites of major Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) to predict potential

inhibitory activity.

Toxicity:

AMES Mutagenicity: The structure is checked for the presence of known mutagenic

structural fragments (structural alerts).

hERG Blockade: A pharmacophore model for the hERG potassium channel is used to

assess the risk of cardiotoxicity.

LD₅₀: A QSAR model trained on rodent oral toxicity data is used to estimate the lethal

dose.

Output: A summary table of predicted ADMET properties.
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Caption: General Workflow for In Silico ADMET Prediction.

Hypothetical Biological Activity and Pathway
Analysis
In the absence of experimental data, a common in silico approach to suggest potential

biological activity is through reverse docking and target prediction. This involves docking the

molecule into the binding sites of a large number of known biological targets to identify

potential protein interactions.

Protocol 3: Target Prediction and Pathway Analysis
Input: The 3D structure of 2-Piperidinonicotinic acid.
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Software/Platform: A target prediction platform (e.g., SwissTargetPrediction, PharmMapper)

and a pathway analysis tool (e.g., KEGG, Reactome).

Procedure:

Target Identification: The input structure is submitted to the target prediction server. The

server compares the 3D shape and chemical features of the molecule to a library of known

ligand-binding sites of proteins. A ranked list of potential protein targets is generated

based on the similarity score.

Pathway Analysis: The top-ranked potential protein targets are submitted to a pathway

analysis tool. This tool identifies canonical signaling or metabolic pathways that are

significantly enriched with the potential targets.

Output: A list of plausible biological targets and the associated signaling pathways,

suggesting potential mechanisms of action to be explored experimentally.

Input Target Prediction

Pathway Analysis

Hypotheses2-Piperidinonicotinic acid Reverse Docking Server

Potential Targets

KEGG / Reactome Associated Pathways
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Caption: Workflow for Target Prediction and Pathway Analysis.

Conclusion
The in silico analysis of 2-Piperidinonicotinic acid suggests that it is a drug-like molecule with

a favorable predicted absorption profile and a low risk of toxicity. Its physicochemical properties

indicate moderate solubility and the potential for interaction with biological targets. The
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predicted lack of BBB penetration suggests it may be more suitable for peripheral targets. The

methodologies outlined in this guide provide a framework for the initial computational

assessment of novel small molecules, enabling a data-driven approach to prioritizing

candidates for further preclinical development. All presented data are predictive and require

experimental validation.

To cite this document: BenchChem. [In silico prediction of 2-Piperidinonicotinic acid
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1351087#in-silico-prediction-of-2-piperidinonicotinic-
acid-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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